molecular formula C18H20N2O2 B368102 {1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 871547-15-8

{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No. B368102
CAS RN: 871547-15-8
M. Wt: 296.4g/mol
InChI Key: WVPBSKXPQUQISJ-UHFFFAOYSA-N
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Description

The compound “{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This compound also contains a methanol group and a phenoxy group, which is an ether where the oxygen is connected to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, along with the phenoxy and methanol groups. The exact structure would depend on the positions of these groups on the benzimidazole ring .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . The reactivity of this specific compound would also be influenced by the phenoxy and methanol groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methanol group could enhance its solubility in polar solvents .

Scientific Research Applications

  • Photoreactions and Synthesis of Benzimidazole Derivatives :

    • A study on the photooxidation of benzimidazole derivatives in methanol, including the formation of various products through photolysis, highlights the chemical reactivity and potential applications of these compounds in photochemical processes (Mahran, Sidky, & Wamhoff, 1983).
    • Another research focused on the solvent-free synthesis of benzimidazole derivatives, exploring their metal complexes and potential in enzymatic inhibition and solubilization studies (Taj et al., 2020).
  • Antibacterial and Anticonvulsant Evaluation :

  • Crystal Structures and Molecular Interactions :

    • Studies on the crystal structures of various benzimidazole derivatives provide insights into their molecular configurations and interactions, which are critical for understanding their chemical and biological properties (Penthala et al., 2016).
  • Synthesis and Structural Analysis :

    • Research on the synthesis and structure of novel benzimidazole ring systems, such as benzimidazo[1,2-c][1,2,3]thiadiazoles, adds to the knowledge of heterocyclic chemistry and potential applications in material science (Tumkevičius et al., 2003).
  • Catalytic Applications and Reaction Studies :

    • Some studies have investigated the catalytic behaviors of benzimidazole-related metal complexes, particularly in ethylene oligomerization, demonstrating their utility in industrial chemistry (Zhang et al., 2008).
  • Pharmacological and Antibacterial Studies :

    • Further research has been conducted on the pharmacological aspects of benzimidazole derivatives, including their antibacterial and enzyme inhibition properties, indicating their significance in the development of new pharmaceuticals (Rasool et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound {1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanolIt’s worth noting that benzimidazole derivatives have been found to exhibit a wide range of biological activities . They are known to interact with multiple receptors, which makes them valuable in the development of new therapeutic agents .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Indole derivatives, which share some structural similarities with benzimidazole derivatives, are known to have diverse biological activities . They can influence a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. The pharmacokinetic profile of a compound can significantly impact its bioavailability and efficacy. Factors such as body size and hepatic function can influence the pharmacokinetic profile of a compound .

Result of Action

Benzimidazole and indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, pH, and the presence of other substances can affect the activity of a compound . .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and physical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Benzimidazoles have found use in a wide range of areas, including medicinal chemistry, agriculture, and materials science .

properties

IUPAC Name

[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-9-14(2)11-15(10-13)22-8-7-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-6,9-11,21H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPBSKXPQUQISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

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